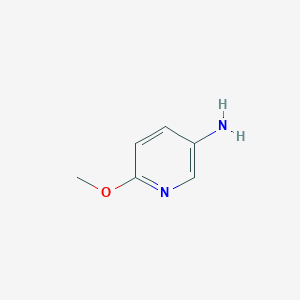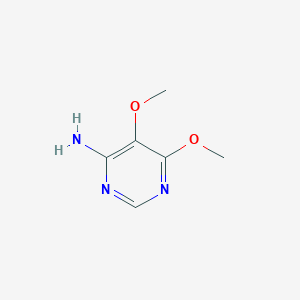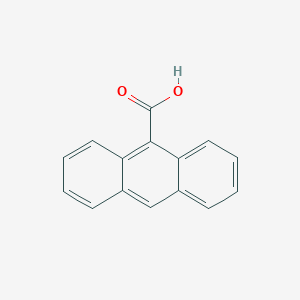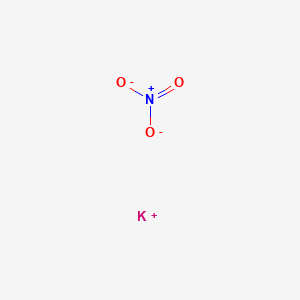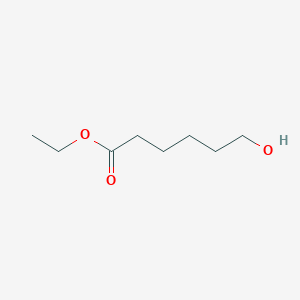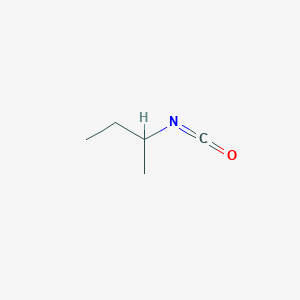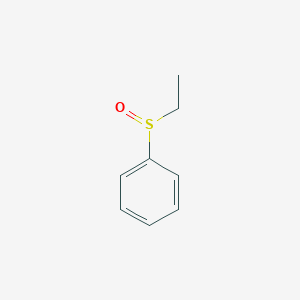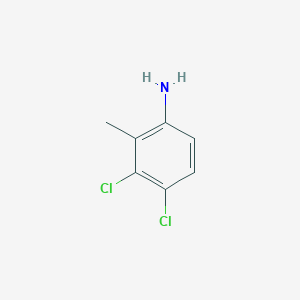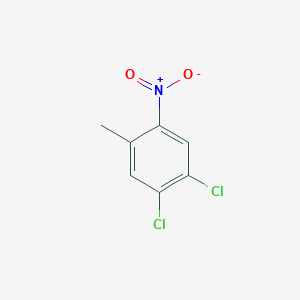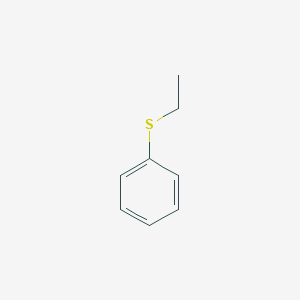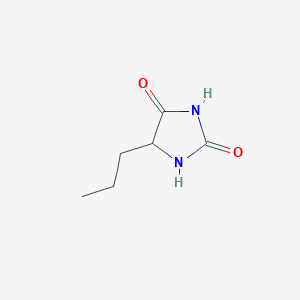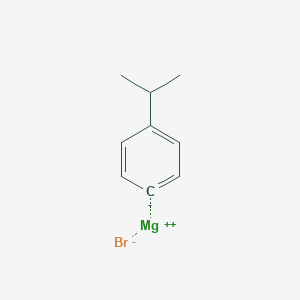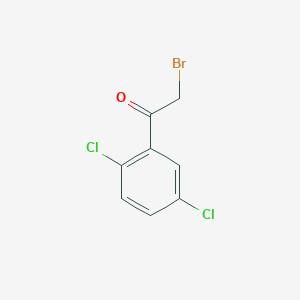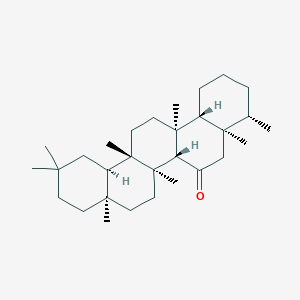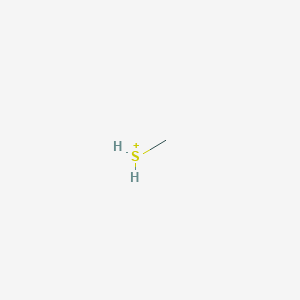
Methylsulfide anion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsulfide anion is a sulfur-containing compound that has gained significant attention in recent years due to its potential applications in various fields, including biochemistry, environmental science, and material science. This compound is known for its unique properties, including its ability to act as a nucleophile and its high reactivity towards electrophiles. In
Wirkmechanismus
Methylsulfide anion acts as a nucleophile due to the presence of a lone pair of electrons on the sulfur atom. It can react with electrophiles such as alkyl halides, carbonyl compounds, and epoxides. Additionally, it can act as a reducing agent through the transfer of its lone pair of electrons to an oxidizing agent.
Biochemische Und Physiologische Effekte
Methylsulfide anion has been shown to have various biochemical and physiological effects. In one study, it was found to have anti-inflammatory effects in a mouse model of colitis. It has also been shown to have antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methylsulfide anion in lab experiments is its high reactivity towards electrophiles, which allows for efficient synthesis of organic compounds. However, its high reactivity can also be a limitation, as it can react with unwanted species in the reaction mixture. Additionally, its strong nucleophilic character can make it difficult to control the reaction conditions.
Zukünftige Richtungen
There are several future directions for the study of methylsulfide anion. One area of interest is its potential role in the global sulfur cycle and climate regulation. Additionally, its anti-inflammatory and antimicrobial properties make it a promising candidate for the development of new drugs. Further studies are needed to explore its potential applications in these areas and to develop new synthetic methods for its preparation.
Synthesemethoden
Methylsulfide anion can be synthesized through various methods, including the reaction of dimethyl sulfide with strong bases such as sodium hydride or potassium tert-butoxide. Another method involves the reaction of methyl iodide with sodium sulfide in the presence of a phase-transfer catalyst. Additionally, methylsulfide anion can be generated in situ through the reaction of dimethyl sulfide with metal hydrides or metal alkoxides.
Wissenschaftliche Forschungsanwendungen
Methylsulfide anion has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been used as a nucleophile in the synthesis of peptides and other organic compounds. It has also been used as a ligand in coordination chemistry and as a reducing agent in organic synthesis.
In environmental science, methylsulfide anion has been studied for its potential role in the global sulfur cycle. It is known to be produced by marine phytoplankton and has been suggested to play a role in cloud formation and climate regulation.
Eigenschaften
CAS-Nummer |
17302-63-5 |
|---|---|
Produktname |
Methylsulfide anion |
Molekularformel |
CH5S+ |
Molekulargewicht |
49.12 g/mol |
IUPAC-Name |
methylsulfanium |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/p+1 |
InChI-Schlüssel |
LSDPWZHWYPCBBB-UHFFFAOYSA-O |
SMILES |
C[SH2+] |
Kanonische SMILES |
C[SH2+] |
Andere CAS-Nummern |
17302-63-5 |
Synonyme |
Methylsulfide anion |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



